molecular formula C14H20O3 B14422619 2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 83726-03-8

2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B14422619
CAS No.: 83726-03-8
M. Wt: 236.31 g/mol
InChI Key: XAWRCVSJEGNYGQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a methoxyphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Solvents like ethanol or methanol can be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyphenylmethanol.

    Substitution: Formation of halogenated derivatives like 4-chloro-2-(4-methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxane ring provides structural stability and can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Methoxyanilino)methylphenol

Uniqueness

2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane is unique due to its combination of a dioxane ring and a methoxyphenyl group, which imparts specific chemical and physical properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds.

Properties

CAS No.

83726-03-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane

InChI

InChI=1S/C14H20O3/c1-13(2)9-16-14(3,17-10-13)11-5-7-12(15-4)8-6-11/h5-8H,9-10H2,1-4H3

InChI Key

XAWRCVSJEGNYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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